molecular formula C18H19NO4S B411789 Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate CAS No. 335398-56-6

Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate

Katalognummer: B411789
CAS-Nummer: 335398-56-6
Molekulargewicht: 345.4g/mol
InChI-Schlüssel: RIWMLBLPEWNNGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO4S It is known for its unique chemical structure, which includes a benzoyl group, an amino group, and an ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with ethyl 2-aminobenzoate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-{[2-methoxy-4-(methylsulfinyl)benzoyl]amino}benzoate: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    Ethyl 2-{[2-methoxy-4-(methylsulfonyl)benzoyl]amino}benzoate: Contains a sulfonyl group, which may result in different chemical and biological properties.

Eigenschaften

CAS-Nummer

335398-56-6

Molekularformel

C18H19NO4S

Molekulargewicht

345.4g/mol

IUPAC-Name

ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO4S/c1-4-23-18(21)13-7-5-6-8-15(13)19-17(20)14-10-9-12(24-3)11-16(14)22-2/h5-11H,4H2,1-3H3,(H,19,20)

InChI-Schlüssel

RIWMLBLPEWNNGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.